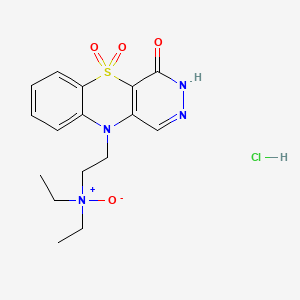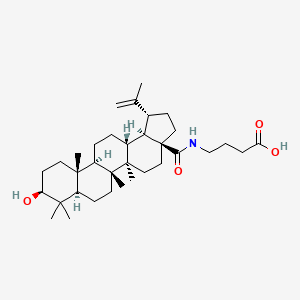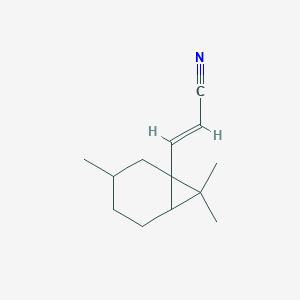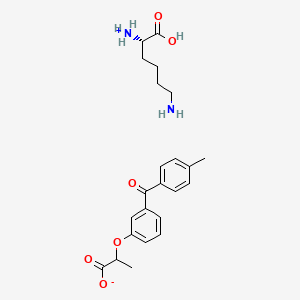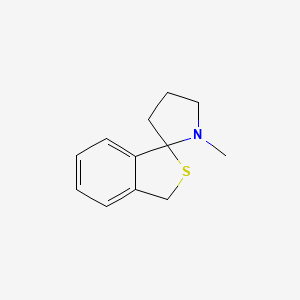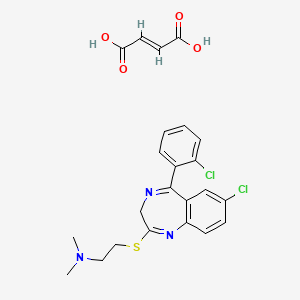![molecular formula C44H89ClN2O4 B15184695 [2-Hydroxy-3-[(1-oxooctadecyl)oxy]propyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride CAS No. 93981-10-3](/img/structure/B15184695.png)
[2-Hydroxy-3-[(1-oxooctadecyl)oxy]propyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-Hydroxy-3-[(1-oxooctadecyl)oxy]propyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride is a complex organic compound with the molecular formula C44H89ClN2O4 and a molecular weight of 745.64 g/mol. This compound is known for its unique structure, which includes both hydrophilic and hydrophobic components, making it useful in various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-Hydroxy-3-[(1-oxooctadecyl)oxy]propyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride typically involves the esterification of 2-hydroxypropyl dimethylamine with octadecanoic acid, followed by the quaternization of the resulting ester with 3-aminopropyl chloride. The reaction conditions often require a solvent such as dichloromethane and a catalyst like sulfuric acid to facilitate the esterification process. The quaternization step is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and high yields. Quality control measures are implemented to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
[2-Hydroxy-3-[(1-oxooctadecyl)oxy]propyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as halides or amines under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Quaternary ammonium derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a surfactant due to its amphiphilic nature. It helps in the formation of micelles and can be used in various chemical reactions to enhance solubility and reaction rates.
Biology
In biological research, it is used as a transfection agent to introduce nucleic acids into cells. Its ability to form complexes with DNA and RNA makes it valuable in gene therapy and molecular biology studies.
Medicine
In medicine, this compound is explored for its potential use in drug delivery systems. Its amphiphilic nature allows it to encapsulate hydrophobic drugs, improving their solubility and bioavailability.
Industry
Industrially, it is used in the formulation of personal care products such as shampoos and conditioners due to its conditioning properties. It is also used in the production of emulsions and dispersions.
作用機序
The mechanism of action of [2-Hydroxy-3-[(1-oxooctadecyl)oxy]propyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride involves its interaction with cell membranes. The compound’s hydrophobic tails insert into the lipid bilayer, while the hydrophilic head interacts with the aqueous environment, leading to membrane disruption or fusion. This property is particularly useful in drug delivery and transfection applications.
類似化合物との比較
Similar Compounds
2-hydroxy-3-[(1-oxooctyl)oxy]propyl decanoate: Similar in structure but with shorter alkyl chains.
Other quaternary ammonium compounds: These include compounds like benzalkonium chloride, which also have antimicrobial properties.
Uniqueness
What sets [2-Hydroxy-3-[(1-oxooctadecyl)oxy]propyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride apart is its specific combination of long hydrophobic chains and a quaternary ammonium center, providing unique surfactant and biological properties.
特性
CAS番号 |
93981-10-3 |
|---|---|
分子式 |
C44H89ClN2O4 |
分子量 |
745.6 g/mol |
IUPAC名 |
(2-hydroxy-3-octadecanoyloxypropyl)-dimethyl-[3-(octadecanoylamino)propyl]azanium;chloride |
InChI |
InChI=1S/C44H88N2O4.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-43(48)45-38-35-39-46(3,4)40-42(47)41-50-44(49)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h42,47H,5-41H2,1-4H3;1H |
InChIキー |
GLKMYDGRQJPSHD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(COC(=O)CCCCCCCCCCCCCCCCC)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


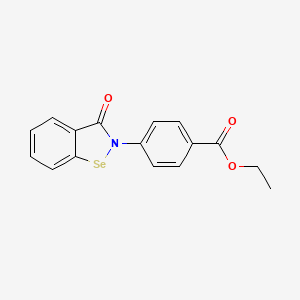
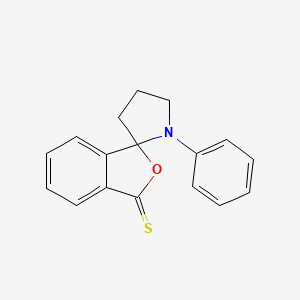


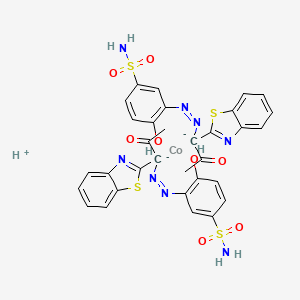
![5-[(2-Tert-butyl-4-methoxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B15184653.png)


